molecular formula C19H17FN4O4S B2921889 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251548-35-2

2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2921889
CAS No.: 1251548-35-2
M. Wt: 416.43
InChI Key: RNZFXZKRIQNAEL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[2,3-e][1,2,4]thiadiazine core substituted with a 3,5-dimethylisoxazol-4-ylmethyl group at position 2 and a 4-fluoro-3-methylphenyl moiety at position 2. The 1,1-dioxide suffix indicates sulfone functionalization of the thiadiazine ring. The fluorine atom and methyl substituents on the phenyl ring may enhance lipophilicity and steric effects, influencing bioavailability and target selectivity.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(4-fluoro-3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S/c1-11-9-14(6-7-16(11)20)24-18-17(5-4-8-21-18)29(26,27)23(19(24)25)10-15-12(2)22-28-13(15)3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZFXZKRIQNAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=C(ON=C4C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and research findings.

  • Molecular Formula : C18H15F N4O4S
  • Molecular Weight : 418.9 g/mol
  • CAS Number : 1251694-51-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit various effects including:

  • Inhibition of Enzyme Activity : It can interfere with specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : The compound may alter cellular signaling pathways, affecting cellular responses.
  • DNA/RNA Interaction : Potential interactions with nucleic acids could lead to changes in gene expression.

Antimicrobial Activity

Research indicates that derivatives of the pyrido[2,3-e][1,2,4]thiadiazin class exhibit notable antimicrobial properties. For instance:

  • Studies have shown that similar compounds demonstrate significant antibacterial and antifungal activities against various pathogens, suggesting that this compound may also possess similar effects.

Antioxidant Activity

Antioxidant properties have been observed in related compounds:

  • Compounds structurally similar to the target have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that this compound may have potential as an anticancer agent:

  • In vitro studies suggest that it can induce apoptosis in cancer cell lines, although further research is necessary to elucidate the exact mechanisms involved.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the same chemical family:

  • Study on Antimicrobial Effects :
    • A study demonstrated that pyrido[2,3-e][1,2,4]thiadiazine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Cytotoxicity Evaluation :
    • Research evaluating the cytotoxic effects of structurally similar compounds revealed IC50 values indicating effective inhibition of cancer cell proliferation .
  • Antioxidant Potential :
    • Comparative studies showed that certain derivatives exhibit antioxidant activities comparable to standard antioxidants like ascorbic acid .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against bacteria
CytotoxicityInduced apoptosis in cancer cells
AntioxidantComparable to ascorbic acid

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of pyrido-thiadiazine derivatives with modifications in substituents and ring systems. Key comparisons include:

Compound Name Key Substituents Structural Differences Potential Implications
Target Compound 4-(4-fluoro-3-methylphenyl), 3,5-dimethylisoxazole Core: pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide Enhanced metabolic stability due to fluorine; improved steric hindrance from methyl groups
4-(4-Methoxyphenyl) Analogue () 4-methoxyphenyl Methoxy group replaces fluoro and methyl; same core Reduced lipophilicity; altered electronic effects may decrease target binding
USP Torsemide Related Compound E () 4-(3-tolyl) Pyrido[4,3-e] isomer; no isoxazole substituent Altered ring orientation may reduce enzyme inhibition efficacy

Pharmacological and Physicochemical Properties

Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl analogue () contains an electron-donating methoxy group, which may reduce affinity for targets requiring strong dipole interactions . The fluorine atom also contributes to metabolic resistance by blocking oxidative degradation pathways.

Core Ring Modifications :

  • The pyrido[2,3-e] isomer in the target compound differs from the pyrido[4,3-e] isomer in USP Torsemide Related Compound E (). This positional shift alters the spatial arrangement of the sulfone group and adjacent nitrogen atoms, impacting hydrogen-bonding capacity and steric fit within enzyme active sites .

Isoxazole Substituent: The 3,5-dimethylisoxazole moiety in the target compound is absent in the USP analogue. Isoxazole rings are known to enhance solubility and serve as bioisosteres for carboxylic acids, suggesting improved pharmacokinetics compared to simpler derivatives .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s complex structure likely requires multi-step synthesis, with challenges in regioselective functionalization of the pyrido-thiadiazine core.
  • Biological Data Gap: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolations from analogues (e.g., torsemide derivatives in ) and known structure-activity relationships.

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